molecular formula C11H10N2O B12463552 3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile

3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile

Cat. No.: B12463552
M. Wt: 186.21 g/mol
InChI Key: JQVNXWCYPBOGSG-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile typically involves the reaction of indole derivatives with nitriles under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound increases insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glucose tolerance and reduced adiposity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydroindol-1-yl)-3-oxopropanenitrile is unique due to its specific structure and the presence of both indole and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for synthesizing various derivatives with potential biological activities .

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNXWCYPBOGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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